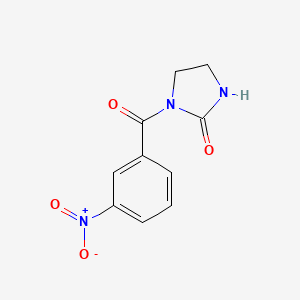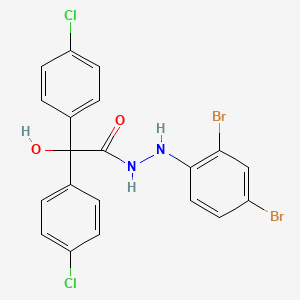
1-(3-Nitrobenzoyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrobenzoyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic syntheses
Preparation Methods
The synthesis of 1-(3-Nitrobenzoyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . Another method includes the intramolecular hydroamidation of propargylic ureas using a base catalyst such as phosphazene base BEMP . These methods offer efficient and sustainable routes to produce imidazolidin-2-ones under mild conditions.
Chemical Reactions Analysis
1-(3-Nitrobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Nitrobenzoyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazolidin-2-one ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Nitrobenzoyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives, such as:
Imidapril: An antihypertensive drug.
Azlocillin: An antibacterial agent.
Satranidazole: An antiamebic and antibacterial compound. These compounds share the imidazolidin-2-one core structure but differ in their functional groups and specific applications. The presence of the nitrobenzoyl group in this compound makes it unique and potentially more reactive in certain chemical and biological contexts.
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(3-nitrobenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-9(12-5-4-11-10(12)15)7-2-1-3-8(6-7)13(16)17/h1-3,6H,4-5H2,(H,11,15) |
InChI Key |
QYJANRBBPMPKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B11508206.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)
![5-(2,4-dimethylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11508214.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11508224.png)

![4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11508230.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-(propan-2-yl)phenyl}benzenesulfonamide](/img/structure/B11508234.png)
![4-chloro-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzenesulfonamide](/img/structure/B11508240.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11508249.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl butanoate](/img/structure/B11508255.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11508263.png)
![2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11508264.png)
![3,4-diamino-N,N'-bis(2-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11508270.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11508276.png)
